N-(4-Methyloxolan-3-yl)prop-2-enamide
Description
N-(4-Methyloxolan-3-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a substituted tetrahydrofuran (oxolane) ring. The compound’s structure includes a 4-methyloxolane moiety linked to a prop-2-enamide group via the nitrogen atom. This configuration confers unique physicochemical properties, such as moderate polarity due to the oxolane ring and reactivity from the α,β-unsaturated carbonyl system in the acrylamide group.
Properties
IUPAC Name |
N-(4-methyloxolan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-8(10)9-7-5-11-4-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEIWXVKWFCTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyloxolan-3-yl)prop-2-enamide typically involves the reaction of 4-methyloxolan-3-amine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyloxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxolane ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Substituted oxolane derivatives.
Scientific Research Applications
N-(4-Methyloxolan-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical comparisons between N-(4-Methyloxolan-3-yl)prop-2-enamide and its closest analogs:
Key Observations:
Substituent Effects: The 4-methyloxolane group in the target compound enhances lipophilicity compared to the phenolic/methoxy substituents in Moupinamide and its analogs. This may improve blood-brain barrier permeability but reduce water solubility . Moupinamide’s hydroxyl and methoxy groups contribute to hydrogen bonding and antioxidant activity, as demonstrated in plant-derived studies .
Synthetic Accessibility: this compound likely requires oxolane ring synthesis prior to acrylamide conjugation, whereas Moupinamide analogs are synthesized via condensation of phenolic aldehydes with acryloyl hydrazides, followed by cyclization (e.g., using mercaptoacetic acid and ZnCl₂) .
Biological Activity: Moupinamide exhibits documented bioactivity due to its phenolic structure, aligning with the role of polyphenols in oxidative stress mitigation . The target compound’s bioactivity remains speculative; its α,β-unsaturated carbonyl system could interact with cellular thiols (e.g., in enzyme inhibition), but experimental validation is needed.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Moupinamide | Bis-methoxy Analog |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.5 | 2.9 |
| Water Solubility (mg/mL) | ~15 (moderate) | ~5 (low) | ~3 (very low) |
| Metabolic Stability | High (oxolane resistance to oxidation) | Moderate (phenolic glucuronidation) | Low (extensive demethylation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
